2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” is an organic compound containing an imidazolidinone ring, which is a type of heterocycle. The presence of the difluorophenyl group suggests that it might have interesting chemical properties due to the influence of the highly electronegative fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazolidinone ring, possibly through a cyclization reaction, and the introduction of the difluorophenyl group, likely through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidinone ring and the difluorophenyl group. The difluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring. The imidazolidinone ring might adopt a puckered conformation due to the presence of the sp3 hybridized carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide functional group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The difluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic difluorophenyl group might make it somewhat soluble in polar solvents. The compound might exhibit strong absorption in the UV-Vis region due to the presence of the conjugated system in the difluorophenyl group .Wissenschaftliche Forschungsanwendungen
Inhibitors of Metalloproteinase MMP-12
Novel derivatives of 2,5-dioxoimidazolidin-4-yl acetamide, including 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, have been studied as inhibitors of metalloproteinase MMP-12, which is implicated in disorders such as asthma or chronic obstructive pulmonary disease (COPD). These compounds have shown the capability to inhibit recombinant human MMP-12 in vitro, demonstrating their potential therapeutic applications in treating MMP-12 mediated disorders (ASTRAZENECA AB: Henriksson K, Munck AR, 2004).
Structural Analysis and Molecular Interactions
Detailed structural analysis of similar acetamide derivatives provides insights into their molecular structure, crystallization, and intermolecular interactions. For instance, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide has been characterized, showing the dihedral angles between the planes of the imidazolidine and phenyl rings, which contribute to the understanding of their molecular packing and stability through various interactions such as C-H.O and N-H.O interactions (K. Sethusankar et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c12-8-2-1-7(5-9(8)13)16-4-3-15(11(16)18)6-10(14)17/h1-2,5H,3-4,6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCILQSCIKOBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.